molecular formula C8H6BrFN2 B2611997 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine CAS No. 1263058-69-0

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B2611997
CAS No.: 1263058-69-0
M. Wt: 229.052
InChI Key: XBMXNCTYBBEBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine ( 1263058-69-0) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C8H6BrFN2, with a molecular weight of 229.05 . This compound features a bromo substituent at the 3-position and a fluoro substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The primary research value of this compound lies in its versatility as a building block for the synthesis of more complex molecules. The bromo group is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is extensively used to introduce aromatic and heteroaromatic groups . This makes it a critical intermediate in drug discovery programs aimed at developing new therapeutic agents. Research demonstrates its application in the synthesis of novel imidazopyridine derivatives being investigated as potent inhibitors of specific biological targets. For instance, similar substituted imidazopyridine analogs have been designed and screened as potent PI3Kα inhibitors with antitumor activity and as inhibitors of Rab geranylgeranyl transferase (RGGT) . Furthermore, the imidazopyridine core is a recognized scaffold in the development of urease inhibitors . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXNCTYBBEBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 2-methylimidazo[1,2-A]pyridine, followed by selective bromination and fluorination . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation processes under controlled conditions to ensure consistency and efficiency .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine Br (C3), F (C6), CH₃ (C2) C₈H₆BrFN₂ 229.05 Methyl group enhances lipophilicity; fluorine improves metabolic stability.
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) C₇H₄BrClN₂ 231.48 Chlorine at C6 increases electron-withdrawing effects; lower solubility vs. F.
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C3), Cl (C6), CF₃ (C2) C₈H₃BrClF₃N₂ 299.48 CF₃ group introduces steric bulk and strong electronegativity.
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (C8), Cl (C6), CH₂Cl (C2) C₈H₅BrCl₂N₂ 280.95 Chloromethyl group increases reactivity; bromine at C8 alters ring electronics.
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C2), CF₃ (C6) C₈H₄BrF₃N₂ 265.03 Bromine at C2 shifts electrophilic substitution sites; CF₃ enhances polarity.

Key Research Findings

Synthetic Routes :

  • The target compound is synthesized via cyclization of halogenated pyridinamines with 1,3-dichloroacetone, analogous to methods used for 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine .
  • Sulfonylmethyl derivatives (e.g., 2-tosylmethyl analogs) are prepared via nucleophilic substitution with sodium sulfinates, improving aqueous solubility .

Pharmacological Implications :

  • Fluorine at C6 enhances metabolic stability and bioavailability compared to chloro analogs (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine) .
  • The methyl group at C2 in the target compound increases lipophilicity, favoring membrane permeability over polar groups like sulfonylmethyl or CF₃ .

Cross-Coupling Reactivity :

  • Bromine at C3 enables Suzuki-Miyaura cross-coupling reactions with boronic acids, as demonstrated for 8-aryl-6-chloro derivatives .

Physicochemical Properties

  • Electronic Effects : Fluorine at C6 exerts a moderate electron-withdrawing effect, while chlorine (in 3-bromo-6-chloro analogs) creates a stronger inductive pull, altering reactivity in electrophilic substitutions .

Biological Activity

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C8H6BrFN2
  • Molecular Weight : 216.05 g/mol
  • Structure : The compound features a bromine atom at the 3-position and a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring.

Target Interactions

This compound interacts with various biological targets, including:

  • Kinases : It has been observed to inhibit specific kinases by binding to their ATP-binding sites, affecting downstream signaling pathways.
  • Cytochrome P450 Enzymes : This compound modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Biochemical Pathways

The compound influences several biochemical pathways:

  • MAPK/ERK Pathway : It modulates this pathway, which is essential for cell proliferation and differentiation.
  • Apoptosis Regulation : It alters gene expression related to apoptosis and cell cycle regulation, potentially enhancing or inhibiting cell death depending on the context .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : Studies have shown its effectiveness against various cancer cell lines such as HCT-116 and MCF-7.
  • Mechanism : The compound induces apoptosis in cancer cells by modulating critical signaling pathways and gene expression involved in cell survival and death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity:

  • Inhibition of Bacterial Growth : It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Study on Anticancer Effects

A study published in 2024 evaluated the effects of this compound on cancer cell lines. The results indicated:

Cell LineIC50 (µM)Effectiveness
HCT-11610Moderate inhibition
MCF-715Significant inhibition

This data suggests that the compound has potential as an anticancer agent with selective toxicity towards cancer cells compared to normal cells.

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Klebsiella pneumoniae8 µg/mL

These findings highlight its potential application in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : The compound is absorbed through cellular membranes via passive diffusion.
  • Distribution : It is distributed throughout tissues, with a tendency to accumulate in organs involved in metabolism.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, which may affect its efficacy and safety profile.

Q & A

Q. Core Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~7.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW = 229.05 g/mol) .
  • X-ray Crystallography : Resolves regiochemistry ambiguities in halogenated products .

Q. Advanced Applications

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with experimental reactivity .

How can researchers address contradictions in reported biological activity data for this compound?

Q. Troubleshooting Strategy

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin).
  • Dose-Response Curves : EC₅₀ values should be compared across multiple studies to identify outliers.
  • Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to resolve discrepancies .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Q. Methodology

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition. The methyl group reduces logP by ~0.5 units compared to non-methylated analogs.
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., tubulin or EGFR kinase) to prioritize derivatives for synthesis .

What are the key considerations for designing derivatives with improved target selectivity?

Q. Advanced SAR Design

  • Bioisosteric Replacement : Substitute bromine with iodine for enhanced π-stacking in hydrophobic pockets.
  • Fragment-Based Screening : Identify optimal substituents at the 3-position using SPR (surface plasmon resonance) binding assays .
  • Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., PDB entries) to guide modifications .

How should researchers handle stability and storage challenges for this compound?

Q. Best Practices

  • Storage : Protect from light and moisture; store at RT under argon. Degradation studies via TGA/DSC show stability up to 150°C .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the imidazole ring) .

What in vitro models are appropriate for evaluating its anticancer potential?

Q. Experimental Design

  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, A549).
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

How can regioselectivity issues during halogenation be mitigated?

Q. Advanced Synthesis

  • Directing Groups : Introduce temporary groups (e.g., -OMe) at the 8-position to steer bromination to the 3-position.
  • Microwave-Assisted Synthesis : Reduces side reactions by shortening reaction time (e.g., 30 min vs. 12 hrs conventional) .

What safety protocols are recommended given the compound’s toxicity profile?

Q. Guidelines

  • Institutional Oversight : Follow IACUC and IRB guidelines for in vitro/in vivo studies.
  • PPE : Use nitrile gloves and fume hoods; LC-MS monitoring detects hazardous byproducts (e.g., polyhalogenated impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.